molecular formula C23H25N3O5S B299211 2-{3,4-dimethoxy[(4-methylphenyl)sulfonyl]anilino}-N-(2-pyridinylmethyl)acetamide

2-{3,4-dimethoxy[(4-methylphenyl)sulfonyl]anilino}-N-(2-pyridinylmethyl)acetamide

Cat. No. B299211
M. Wt: 455.5 g/mol
InChI Key: LKVNLJYKSKFDOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{3,4-dimethoxy[(4-methylphenyl)sulfonyl]anilino}-N-(2-pyridinylmethyl)acetamide, commonly known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis, and its activation has been linked to numerous beneficial effects on metabolic health, including improved insulin sensitivity, glucose uptake, and lipid metabolism.

Mechanism of Action

A-769662 activates 2-{3,4-dimethoxy[(4-methylphenyl)sulfonyl]anilino}-N-(2-pyridinylmethyl)acetamide by binding to the 2-{3,4-dimethoxy[(4-methylphenyl)sulfonyl]anilino}-N-(2-pyridinylmethyl)acetamide α subunit, which induces a conformational change that exposes the Thr172 residue on the α subunit to phosphorylation by upstream kinases. This phosphorylation event leads to the activation of 2-{3,4-dimethoxy[(4-methylphenyl)sulfonyl]anilino}-N-(2-pyridinylmethyl)acetamide, which in turn activates downstream signaling pathways that regulate cellular energy metabolism.
Biochemical and Physiological Effects:
Activation of 2-{3,4-dimethoxy[(4-methylphenyl)sulfonyl]anilino}-N-(2-pyridinylmethyl)acetamide by A-769662 has been shown to have numerous biochemical and physiological effects, including increased glucose uptake and glycolysis, decreased gluconeogenesis and lipogenesis, and increased fatty acid oxidation. A-769662 has also been shown to reduce inflammation and improve cardiovascular function in animal models.

Advantages and Limitations for Lab Experiments

One advantage of A-769662 is its high potency and selectivity for 2-{3,4-dimethoxy[(4-methylphenyl)sulfonyl]anilino}-N-(2-pyridinylmethyl)acetamide activation, which allows for precise control of cellular energy metabolism in experimental settings. However, A-769662 has been shown to have off-target effects on other signaling pathways, which may complicate the interpretation of experimental results. Additionally, the high cost and limited availability of A-769662 may limit its use in some research settings.

Future Directions

Future research on A-769662 will likely focus on its potential therapeutic applications in metabolic disorders and cancer. Additional studies will be needed to fully understand the mechanisms underlying its effects on cellular energy metabolism and to identify any potential side effects or limitations of its use. New synthetic methods for A-769662 may also be developed to improve its availability and reduce its cost.

Synthesis Methods

The synthesis of A-769662 involves a multi-step process that starts with the reaction of 4-methylbenzenesulfonyl chloride with 3,4-dimethoxyaniline to form the corresponding sulfonyl-protected aniline. This intermediate is then reacted with 2-bromomethylpyridine to form the desired product, A-769662. The final product is purified by column chromatography and characterized by NMR spectroscopy and mass spectrometry.

Scientific Research Applications

A-769662 has been extensively studied for its potential therapeutic applications in metabolic disorders such as obesity, type 2 diabetes, and cardiovascular disease. It has been shown to activate 2-{3,4-dimethoxy[(4-methylphenyl)sulfonyl]anilino}-N-(2-pyridinylmethyl)acetamide in various cell types and animal models, leading to improvements in glucose uptake, insulin sensitivity, and lipid metabolism. A-769662 has also been investigated for its anti-inflammatory and anti-cancer properties.

properties

Product Name

2-{3,4-dimethoxy[(4-methylphenyl)sulfonyl]anilino}-N-(2-pyridinylmethyl)acetamide

Molecular Formula

C23H25N3O5S

Molecular Weight

455.5 g/mol

IUPAC Name

2-(3,4-dimethoxy-N-(4-methylphenyl)sulfonylanilino)-N-(pyridin-2-ylmethyl)acetamide

InChI

InChI=1S/C23H25N3O5S/c1-17-7-10-20(11-8-17)32(28,29)26(19-9-12-21(30-2)22(14-19)31-3)16-23(27)25-15-18-6-4-5-13-24-18/h4-14H,15-16H2,1-3H3,(H,25,27)

InChI Key

LKVNLJYKSKFDOW-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC2=CC=CC=N2)C3=CC(=C(C=C3)OC)OC

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC2=CC=CC=N2)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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